Product packaging for 4-(2-(Phenylthio)ethyl)pyridine(Cat. No.:CAS No. 5104-00-7)

4-(2-(Phenylthio)ethyl)pyridine

Cat. No.: B14164161
CAS No.: 5104-00-7
M. Wt: 215.32 g/mol
InChI Key: XFLNVXUSNWPNOC-UHFFFAOYSA-N
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Description

4-(2-(Phenylthio)ethyl)pyridine is a bioactive small molecule with the molecular formula C13H13NS and a molecular weight of 215.32 g/mol . Its CAS Registry Number is 5104-00-7 . This compound is part of the thioalkyl pyridine derivative family, a class of chemicals that has recently shown significant promise in neurotropic activity research . Studies on related pyridine derivatives highlight their importance in medicinal chemistry, particularly for their potential to interact with neuronal receptor subtypes such as nicotinic acetylcholine receptors (nAChRs) . This mechanism is a key target in research for treating conditions like epilepsy, Alzheimer's disease, and Parkinson's disease . The pyridine moiety in the molecule contributes to favorable properties such as water solubility and the ability to form hydrogen bonds, which are crucial for interactions with biological targets . Furthermore, the integration of a sulfur-containing thioalkyl chain, as seen in this compound's structure, is a common feature in molecules being explored for their antimicrobial and antiviral activities, making it a versatile scaffold for developing new therapeutic agents . This product is intended for professional manufacturing and research laboratories. It is for research use only (RUO) and is strictly not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NS B14164161 4-(2-(Phenylthio)ethyl)pyridine CAS No. 5104-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5104-00-7

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

4-(2-phenylsulfanylethyl)pyridine

InChI

InChI=1S/C13H13NS/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2

InChI Key

XFLNVXUSNWPNOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC2=CC=NC=C2

Origin of Product

United States

Reaction Mechanism Elucidation for Synthetic Transformations Involving 4 2 Phenylthio Ethyl Pyridine and Its Precursors

Investigation of Three-Component Reaction Mechanisms

Three-component reactions offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. A potential three-component reaction for the synthesis of derivatives of 4-(2-(phenylthio)ethyl)pyridine could involve the reaction of 4-vinylpyridine (B31050), thiophenol, and a suitable third component, such as an electrophile.

One such mechanistic pathway could be initiated by the thia-Michael addition of thiophenol to 4-vinylpyridine. This reaction, which will be discussed in more detail in the subsequent sections, forms this compound. The pyridine (B92270) nitrogen in the product is nucleophilic and can potentially react with an electrophile.

For instance, if an alkyl halide is used as the third component, a quaternization reaction could occur at the pyridine nitrogen, leading to the formation of a pyridinium (B92312) salt. The mechanism would involve the nucleophilic attack of the nitrogen lone pair of this compound on the electrophilic carbon of the alkyl halide. This is a standard SN2 reaction.

Alternatively, if the third component is an aryne, a more complex reaction cascade could be envisioned. Thiophenol can act as a protic nucleophilic trigger in aryne three-component coupling reactions. researchgate.net In a hypothetical scenario, thiophenol could first add to the aryne, and the resulting intermediate could then react with 4-vinylpyridine. However, the direct three-component coupling involving 4-vinylpyridine, thiophenol, and another electrophile in a one-pot synthesis of a derivatized this compound is not well-documented and would require specific catalytic systems to control the sequence of bond formations.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The synthesis of this compound, particularly through the thia-Michael addition of thiophenol to 4-vinylpyridine, is significantly influenced by the choice of catalysts and reagents.

Base Catalysis in Thia-Michael Addition: The conjugate addition of thiols to α,β-unsaturated compounds is often catalyzed by a base. nih.gov The base deprotonates the thiol (thiophenol) to form the more nucleophilic thiolate anion (thiophenolate). nih.gov This thiolate then readily attacks the β-carbon of the vinyl group in 4-vinylpyridine. The mechanism proceeds through a stabilized carbanion intermediate, which is subsequently protonated to yield the final product.

Commonly used bases for this transformation include organic amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide. The choice of base and its concentration can affect the reaction rate and efficiency. A stronger base will generate a higher concentration of the thiolate, leading to a faster reaction. However, excessively strong bases might lead to side reactions. The use of heterogeneous basic catalysts, such as Amberlyst® A21, has also been reported for thia-Michael additions, offering advantages in terms of catalyst recyclability and simplified work-up procedures. mdpi.com

Solvent Effects: The solvent plays a crucial role in the thia-Michael addition. Polar aprotic solvents like DMF and DMSO are known to accelerate the reaction. nih.gov These solvents can stabilize the charged intermediates and transition states, thereby lowering the activation energy of the reaction.

Lewis Acid Catalysis: In some cases, Lewis acids can be employed to activate the Michael acceptor. A Lewis acid can coordinate to the nitrogen atom of the pyridine ring in 4-vinylpyridine, making the vinyl group more electron-deficient and thus more susceptible to nucleophilic attack by the thiol.

Reagents for Precursor Synthesis: The synthesis of the precursors themselves, such as 4-vinylpyridine or 4-(2-haloethyl)pyridine, also relies on specific reagents. For instance, the synthesis of 4-vinylpyridine can be achieved through the dehydration of 4-pyridineethanol. The choice of dehydrating agent will influence the yield and purity of the product.

Kinetic Analysis of Formation and Derivatization Reactions

The study of reaction kinetics provides valuable insights into the mechanism of a reaction, including the determination of the rate-determining step and the influence of reactant concentrations. The primary route for the formation of this compound is the thia-Michael addition of thiophenol to 4-vinylpyridine.

Kinetic studies on similar thia-Michael additions have shown that the reaction often follows second-order kinetics, being first order in both the thiol and the Michael acceptor. nih.gov In the base-catalyzed reaction, the rate is also dependent on the concentration of the base. The rate law can be expressed as:

Rate = k[Thiophenol][4-Vinylpyridine][Base]

The reaction is known to be reversible, especially at elevated temperatures, which is a characteristic of the retro-Michael reaction. acs.org The position of the equilibrium is influenced by the thermodynamic stability of the reactants and products. Kinetic modeling of such systems can help in understanding the dynamic covalent exchange and in optimizing conditions to favor product formation. acs.org

Reactant 1Reactant 2CatalystSolventObserved KineticsReference
ThiolVinyl CompoundBasePolar AproticSecond-order overall nih.gov
ThiophenolPhenylvinylketone-DMFReversible, fragmentation is rate-determining acs.org
L-cysteineVinyl-pyridine-AqueousProtonation of pyridine is key nih.gov

This table presents generalized kinetic data from analogous systems to infer the kinetics for the formation of this compound.

Transition State Analysis and Energy Profiles of Key Steps

Transition state theory provides a framework for understanding the energy changes that occur during a chemical reaction. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the transition states and calculating the energy profiles of reaction pathways.

For the thia-Michael addition of thiophenol to 4-vinylpyridine, the key step is the nucleophilic attack of the thiophenolate on the β-carbon of the vinyl group. DFT calculations on analogous systems suggest that this occurs via a concerted mechanism where the C-S bond formation and the C-C double bond breaking occur simultaneously. rsc.org

The transition state for this step would involve a partial bond between the sulfur atom and the β-carbon, and a partial negative charge delocalized over the α-carbon and the pyridine ring. The energy of this transition state determines the activation energy of the reaction. Computational studies have shown that the presence of a catalyst, such as a base, lowers the activation energy by facilitating the formation of the more potent thiolate nucleophile.

In the case of the SN2 reaction of 4-(2-haloethyl)pyridine with thiophenolate, the transition state is a well-defined trigonal bipyramidal structure. The energy profile would show a single energy barrier corresponding to this transition state, connecting the reactants and the products directly without any stable intermediates.

ReactionKey StepTransition State GeometryComputational MethodKey FindingsReference
Thia-Michael AdditionNucleophilic AttackConcerted, partial C-S bondDFTC-C bond formation is rate-determining rsc.org
SN2 ReactionBackside AttackTrigonal BipyramidalDFTSingle energy barrierGeneral SN2

This table summarizes expected features of the transition state analysis for the synthesis of this compound based on computational studies of similar reactions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 4-(2-(phenylthio)ethyl)pyridine can be predicted by analyzing its distinct structural components: the 4-substituted pyridine (B92270) ring, the ethylene (B1197577) bridge, and the phenyl ring.

The protons on the pyridine ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The α-protons (adjacent to the nitrogen) are the most deshielded, appearing as a doublet, while the β-protons appear as another doublet further upfield.

The ethylene bridge protons will appear as two triplets, a result of coupling with each other. The methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) will be slightly more shielded than the methylene group adjacent to the pyridine ring (Py-CH₂).

The protons of the phenyl group attached to the sulfur will also resonate in the aromatic region, with their chemical shifts influenced by the sulfur atom. They typically appear as a set of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural fragments.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine Hα (2H)8.45 - 8.60Doublet (d)
Pyridine Hβ (2H)7.10 - 7.25Doublet (d)
Phenyl H (5H)7.20 - 7.40Multiplet (m)
Py-CH₂- (2H)3.00 - 3.15Triplet (t)
-CH₂-S (2H)3.25 - 3.40Triplet (t)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the local electronic environment.

The pyridine carbons have characteristic shifts, with the carbon atoms adjacent to the nitrogen (Cα) and the carbon at the para-position (Cγ) being significantly deshielded. The carbon of the phenyl ring directly bonded to sulfur (ipso-carbon) will have a distinct shift, as will the other phenyl carbons. The two aliphatic carbons of the ethyl bridge will appear at much higher field strengths compared to the aromatic carbons. Typical ¹³C NMR chemical shifts for pyridine itself are approximately 150 ppm (C2), 124 ppm (C3), and 136 ppm (C4), which serve as a reference for the substituted pyridine ring in the target molecule. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on typical values for substituted pyridines and phenyl sulfides.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine Cα~150
Pyridine Cβ~124
Pyridine Cγ (ipso)~148
Phenyl C (ipso)~136
Phenyl C (ortho, meta, para)126 - 130
Py-CH₂-~35
-CH₂-S~33

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For this compound, the molecular formula is C₁₃H₁₃NS. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is 215.07687 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental composition of the sample.

Table 3: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₁₃H₁₃NS
Calculated Monoisotopic Mass215.076870 Da

Analysis of the fragmentation pattern can further corroborate the structure. Common fragmentation pathways would include cleavage of the ethyl chain and the carbon-sulfur bond. Expected fragments would include the molecular ion [M]⁺ and other significant ions resulting from bond breakages.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent parts.

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds on both the pyridine and phenyl rings.

Aliphatic C-H Stretching: Bands for the methylene (-CH₂-) groups of the ethyl bridge are expected to appear just below 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine and phenyl rings will exhibit a series of sharp absorptions in the 1400-1600 cm⁻¹ region. The C=N stretch of the pyridine ring is a characteristic feature in this region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the 600-800 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Aromatic C=C & C=N1400 - 1600Ring Stretching
CH₂~1465Bending (Scissoring)
C-S600 - 800Stretching

Computational Chemistry and Theoretical Investigations of 4 2 Phenylthio Ethyl Pyridine and Analogous Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. niscair.res.in By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometric parameters, energies, and reactivity indices. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, provide a reliable balance between accuracy and computational cost. niscair.res.inresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter that reflects the chemical activity of the molecule; a smaller gap generally implies higher reactivity. nih.govnih.gov

In analogous pyridine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenylthio group, while the LUMO may be distributed over the electron-deficient pyridine ring. This distribution dictates how the molecule interacts with other chemical species. Theoretical calculations for similar aromatic systems have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Pyridine System

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative for an analogous heterocyclic system and are not specific to 4-(2-(Phenylthio)ethyl)pyridine. The exact values would require specific DFT calculations for the target molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation or coordination to metal centers. The sulfur atom would also exhibit a region of negative potential. In contrast, the hydrogen atoms of the pyridine ring would show positive potential. MEP analysis of similar molecules, such as styrylpyridines, has been used to understand their interaction with other molecules and their non-covalent bonding behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and intermolecular interactions of a system.

For this compound, MD simulations could be employed to explore its conformational landscape. The ethyl linker between the phenylthio and pyridine moieties allows for considerable rotational freedom, leading to various possible conformers. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying the interactions of the molecule with its environment, such as a solvent or a biological receptor. For instance, simulations of the analogous ligand 4-mercaptoethyl-pyridine (MEP) have been used to understand its binding mechanism in hydrophobic charge induction chromatography, revealing how it interacts with proteins like IgG. researchgate.net These simulations showed that the binding is driven by hydrophobic interactions and hydrogen bonds at neutral pH, while repulsion at acidic pH leads to desorption. researchgate.net Similar studies on pyridine combustion have utilized reactive force field MD to understand complex chemical transformations under specific conditions. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. mjcce.org.mkd-nb.info QSAR models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govnih.gov

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with varied substituents. Descriptors for these molecules would be calculated using computational methods. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum-chemical descriptors: Such as HOMO/LUMO energies and partial atomic charges. nih.gov

Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. unc.edu QSAR studies have been successfully applied to various pyridine-containing compounds to develop models for their activity as enzyme inhibitors or other therapeutic agents. nih.govnih.gov

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure.

Vibrational spectroscopy (Infrared and Raman) is a key technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific motions of the atoms, such as stretching, bending, or torsional movements. For example, in related pyridine derivatives, characteristic C-H stretching vibrations of the aromatic rings are predicted in the 3000-3100 cm⁻¹ range, while pyridine ring vibrations appear around 1460-1490 cm⁻¹. researchgate.net Computational studies on similar structures like 2-(benzylthio)-N-{pyridinylmethylidene}anilines have shown excellent agreement between predicted and experimental IR and Raman spectra, supporting the structural assignment. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing another layer of structural verification. nih.govsigmaaldrich.com The prediction of UV-Visible spectra using Time-Dependent DFT (TD-DFT) can also offer insights into the electronic transitions within the molecule. materialsciencejournal.org

Table 2: Predicted Vibrational Frequencies for an Analogous Pyridine Thioether

Vibrational Mode Predicted Frequency (cm⁻¹) Description
1 3080 Aromatic C-H Stretch
2 1595 Pyridine Ring C=C Stretch
3 1480 Phenyl Ring C=C Stretch
4 1220 C-S Stretch
5 750 C-H Out-of-Plane Bend

Note: These are representative frequencies for a molecule with similar functional groups. Actual values for this compound would require specific calculations.

Chemical Reactivity and Transformation Pathways of 4 2 Phenylthio Ethyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom (e.g., Quaternization, Coordination)

The nitrogen atom of the pyridine ring in 4-(2-(Phenylthio)ethyl)pyridine is a key site of reactivity due to its basicity and the presence of a lone pair of electrons in an sp² hybrid orbital. This allows it to act as a nucleophile or as a ligand in coordination complexes.

Quaternization: The pyridine nitrogen readily reacts with electrophiles, most notably alkyl halides, in a process known as quaternization. This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. rsc.orgnih.gov The reaction results in the formation of a positively charged pyridinium (B92312) salt, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. google.comgoogle.com The quaternization can be achieved with various alkylating agents. nih.govresearchgate.net

Table 1: Representative Quaternization Reactions

ReagentProductReaction Conditions
Methyl Iodide (CH₃I)1-Methyl-4-(2-(phenylthio)ethyl)pyridinium iodideReaction in a solvent like ethanol (B145695) or methanol. nih.gov
Ethyl Iodide (C₂H₅I)1-Ethyl-4-(2-(phenylthio)ethyl)pyridinium iodideTypically requires heating in a suitable solvent. rsc.org
Benzyl Bromide (BnBr)1-Benzyl-4-(2-(phenylthio)ethyl)pyridinium bromideReaction in an aprotic solvent such as acetonitrile (B52724) or DMF.

Coordination: The pyridine nitrogen, along with the sulfur atom of the thioether linkage, can act as donor atoms in the formation of coordination complexes with various transition metals. mdpi.comwikipedia.org Ligands containing both pyridyl and thioether functionalities can coordinate to metal centers, forming stable chelate rings. mdpi.comresearchgate.net Depending on the metal ion and reaction conditions, this compound can act as a bidentate (N,S) ligand or as a monodentate ligand through either the nitrogen or sulfur atom. Studies on similar pyridyl-thioether ligands show they form complexes with metals such as iron(II), cobalt(II), nickel(II), and zinc(II). mdpi.comcdnsciencepub.combohrium.comingentaconnect.com The coordination environment can vary from tetrahedral to octahedral. cdnsciencepub.com

Table 2: Coordination Complex Formation

Metal IonPotential Coordination ModeResulting Complex Geometry (Typical)
Iron(II)Bidentate (N,S)Octahedral (with other ligands) mdpi.combohrium.com
Cobalt(II)Monodentate (S-donor) or Bidentate (N,S)Tetrahedral cdnsciencepub.com
Nickel(II)Monodentate (S-donor) or Bidentate (N,S)Square Planar or Octahedral cdnsciencepub.com
Zinc(II)Monodentate (S-donor) or Bidentate (N,S)Tetrahedral cdnsciencepub.com

Transformations Involving the Thioether Linkage (e.g., Oxidation, Cleavage)

The thioether sulfur atom is another major center of reactivity within the molecule, susceptible to both oxidation and cleavage reactions.

Oxidation: The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the reaction is dependent on the choice of oxidizing agent and the stoichiometry. researchgate.netorganic-chemistry.org Common oxidants like hydrogen peroxide (H₂O₂) can be used, often in the presence of a catalyst. researchgate.netrsc.org Using a controlled amount of the oxidant (typically one equivalent) under mild conditions favors the formation of the sulfoxide. organic-chemistry.orgbeilstein-journals.org The use of excess oxidant and/or more forceful conditions leads to the fully oxidized sulfone. organic-chemistry.orgbeilstein-journals.org

Table 3: Oxidation of the Thioether Linkage

TransformationProductTypical Reagents & Conditions
Thioether to Sulfoxide4-(2-(Phenylsulfinyl)ethyl)pyridine1-1.5 equiv. H₂O₂ or UHP, often in an acid like acetic acid, at moderate temperatures. beilstein-journals.org
Thioether to Sulfone4-(2-(Phenylsulfonyl)ethyl)pyridine>2 equiv. H₂O₂ or UHP, often in an acid like acetic acid, at elevated temperatures. organic-chemistry.orgbeilstein-journals.org
Thioether to Sulfone4-(2-(Phenylsulfonyl)ethyl)pyridineStrong oxidants like KMnO₄ or m-CPBA (excess).

Cleavage: The carbon-sulfur bonds of the thioether can be cleaved under various conditions. A classic method is reductive desulfurization using Raney nickel (Ra-Ni) and hydrogen. nih.govmasterorganicchemistry.com This reaction cleaves the C-S bonds and replaces them with C-H bonds, which would convert this compound into 4-phenethylpyridine. acs.orgyoutube.com Other reagents can cleave the thioether linkage to yield different products; for instance, N-halosuccinimides can mediate C-S bond cleavage to form disulfide intermediates. organic-chemistry.org

Table 4: Cleavage of the Thioether Linkage

ReagentProductReaction Type
Raney Nickel (Ra-Ni), H₂4-Phenethylpyridine + Benzene (B151609)Reductive Desulfurization masterorganicchemistry.com
Sodium in liquid Ammonia4-Ethylpyridine + ThiophenolReductive Cleavage (Birch conditions)
N-Bromosuccinimide (NBS)Unsymmetrical Disulfide (via intermediate)Oxidative Cleavage organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring is governed by the directing effects of the attached thioether group or its oxidized derivatives.

Electrophilic Aromatic Substitution (EAS): The thioether group (-S-R) is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution. byjus.commsu.edu The sulfur atom's lone pairs can stabilize the positive charge of the arenium ion intermediate through resonance. byjus.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur at the positions ortho and para to the thioether linkage on the phenyl ring.

Table 5: Predicted Electrophilic Aromatic Substitution on the Phenyl Ring

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄4-(2-((2-Nitrophenyl)thio)ethyl)pyridine and 4-(2-((4-Nitrophenyl)thio)ethyl)pyridine
BrominationBr₂, FeBr₃4-(2-((2-Bromophenyl)thio)ethyl)pyridine and 4-(2-((4-Bromophenyl)thio)ethyl)pyridine
AcylationCH₃COCl, AlCl₃4-(2-((4-Acetylphenyl)thio)ethyl)pyridine (para product usually favored due to sterics)

Nucleophilic Aromatic Substitution (NAS): The phenyl ring of the parent molecule is electron-rich and not susceptible to nucleophilic attack. However, this reactivity can be unlocked by oxidizing the thioether. The resulting sulfone group (-SO₂-R) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com While sulfone groups are typically meta-directors for EAS, in NAS they strongly activate the ortho and para positions. masterorganicchemistry.com More significantly, the sulfonyl group itself can act as a leaving group and be displaced by strong nucleophiles, such as Grignard reagents or organolithiums, particularly when activated by a substituent at the ortho position. nih.govpsu.edu This provides a pathway to form a new carbon-carbon bond at the position of the original sulfur attachment. psu.edubeilstein-journals.org

Table 6: Nucleophilic Aromatic Substitution Pathway via Sulfone Intermediate

StepTransformationReagents
1. ActivationThioether → SulfoneExcess H₂O₂ or KMnO₄
2. SubstitutionDisplacement of Sulfonyl GroupGrignard Reagent (e.g., R'-MgBr) psu.edu

Stereoselective Transformations and Chiral Derivatization

Although this compound is an achiral molecule, chirality can be introduced through specific transformations, enabling the synthesis of enantiomerically enriched compounds.

Asymmetric Sulfoxidation: The most direct route to a chiral derivative is the asymmetric oxidation of the thioether to a sulfoxide. The resulting sulfinyl group contains a stereogenic sulfur atom. This transformation can be achieved with high enantioselectivity using chiral catalysts, such as those based on vanadium, titanium, or manganese complexes, in the presence of an oxidant like hydrogen peroxide. organic-chemistry.orgnih.govgoogle.com Biocatalytic methods using microorganisms like Rhodococcus have also been developed for this purpose. google.com

Chiral Auxiliary Applications: Once formed, the chiral sulfoxide can serve as a chiral auxiliary, directing the stereochemistry of subsequent reactions at other parts of the molecule. illinois.edu For example, it can influence the stereochemical outcome of reactions on the ethyl bridge or the aromatic rings. The Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl sulfinate with an organometallic reagent, is a classic method for preparing chiral sulfoxides. illinois.edu

Table 7: Methods for Chiral Derivatization

MethodDescriptionProduct Type
Catalytic Asymmetric OxidationOxidation of the thioether using a chiral catalyst and an achiral oxidant (e.g., H₂O₂). nih.govgoogle.comEnantioenriched 4-(2-(Phenylsulfinyl)ethyl)pyridine
Andersen SynthesisNucleophilic substitution on a diastereomerically pure sulfinate ester (e.g., menthyl p-toluenesulfinate) with a suitable organometallic reagent. illinois.eduEnantiopure aryl sulfoxides (by analogy)
Enantioselective N-OxidationCatalytic, enantioselective oxidation of the pyridine nitrogen to form a chiral N-oxide, applicable to prochiral substituted pyridines. nih.govchemrxiv.orgEnantioenriched Pyridine N-Oxide (by analogy)

Applications in Catalysis and Advanced Materials Science

Pyridine-Thioether Ligands in Organometallic Catalysis

Pyridine-thioether ligands are a class of compounds that coordinate with metal ions to form complexes that can catalyze a wide range of chemical reactions. The combination of a "hard" nitrogen donor from the pyridine (B92270) ring and a "soft" sulfur donor from the thioether group allows these ligands to stabilize various metal centers and facilitate complex catalytic transformations.

The design of pyridine-thioether ligands is a strategic process aimed at tuning the electronic and steric properties of the resulting metal complex to optimize its catalytic activity. Researchers synthesize a variety of ligands by modifying the substituents on both the pyridine ring and the thioether group. rsc.org For instance, the synthesis of NNS Schiff base ligands containing ortho-substituted pyridines and varying substituents at the Schiff base linkage demonstrates how ligand frameworks can be systematically altered. rsc.org

Another approach involves creating "pincer" ligands, where a central pyridine ring is flanked by two thioether arms. The synthesis of 2,6-bis(tert-butylthiomethyl)pyridine (SNS'Bu) and its subsequent reaction with ruthenium precursors yields a series of complexes with varied co-ligands (e.g., PPh₃, Cl⁻, MeCN). acs.org The choice of these co-ligands is critical as it influences the steric bulk and lability of the final catalyst. acs.org Furthermore, pyridine-based diimide ligands have been synthesized for the future development of Metal-Organic Frameworks (MOFs) intended for electrochemical applications, highlighting the adaptability of pyridine backbones in ligand design. stmarytx.edu The goal is to create structures with variable porosity, which is useful for applications like proton conductivity and material transport. stmarytx.edu

Ligand TypeMetal CenterSynthetic StrategyApplication
Pyridine-Thioether Schiff Base (NNS)Manganese(I)Reaction of [Mn(CO)₅Br] with tridentate NNS ligand.Studying coordination modes for catalysis. rsc.org
Pyridine-bis(thioether) Pincer (SNS)RutheniumCoordination of SNS'Bu to ruthenium precursors with various co-ligands.Catalysts for transfer hydrogenation. acs.org
Pyridine-Based Diimide-Synthesis of diimide ligands with different size backbones (Naphthalene, Biphenyl, etc.).Building blocks for Metal-Organic Frameworks (MOFs). stmarytx.edu

Understanding the mechanism of a catalytic cycle is key to improving catalyst performance. For pyridine-thioether complexes, the flexibility of the thioether linkage plays a crucial mechanistic role. In studies with manganese carbonyls, it was found that the thioether-sulfur can either be bound or unbound to the metal center depending on the steric and electronic properties of the ligand. rsc.org This ability to switch coordination modes can stabilize different intermediates within a catalytic cycle. rsc.org

In the case of ruthenium-SNS pincer complexes used for the transfer hydrogenation of acetophenone, the nature of the co-ligands has a profound impact on catalytic activity. acs.org Complexes with smaller, more easily replaceable (labile) acetonitrile (B52724) ligands showed significantly higher activity than those with bulky triphenylphosphine (B44618) ligands. acs.org This is because the substrate can more easily access the metal center. Detailed mechanistic studies revealed that steric congestion negatively affects catalyst activity, and the less sterically hindered Ru(SNS'Bu)Cl₂(MeCN) complex achieved an extremely high turnover frequency of approximately 87,000 h⁻¹. acs.org These findings underscore the importance of co-ligand choice in facilitating the key steps of a catalytic cycle, such as substrate binding and product release.

Integration into Functional Materials and Supramolecular Architectures

The well-defined coordination properties of pyridine-based ligands make them excellent building blocks for constructing highly ordered functional materials and supramolecular assemblies. A powerful technique for this is Layer-by-Layer (LbL) deposition, which allows for the precise construction of molecular assemblies from solution. acs.org

By using pyridine-type compounds and metal-containing cross-linkers, it is possible to create surface-confined metal-organic networks. acs.org The structure and properties of these assemblies are programmed at the molecular level. Key parameters that can be controlled include the number of binding sites and the geometry of the organic ligand, as well as the choice of the metal cross-linker. acs.org This precise control allows for the creation of materials with tailored porosity and functionality. acs.org

Furthermore, pyridine-based ligands are integral to the synthesis of Metal-Organic Frameworks (MOFs). stmarytx.edu MOFs are porous materials constructed from organic ligands (like pyridine derivatives) linked together by metal ions. The size and shape of the pores can be tuned by changing the organic ligand, which in turn affects the material's properties for applications such as gas storage, separation, and catalysis. stmarytx.edu Research has shown that using bulkier ligand backbones can prevent the interpenetration of frameworks, leading to larger pore volumes. stmarytx.edu

Material TypeConstruction MethodKey ComponentsTunable Properties
Molecular Assemblies (MAs)Layer-by-Layer (LbL) DepositionPyridine-type ligands, metal cross-linkers (e.g., PdCl₂(PhCN)₂)Film growth mechanism (linear vs. exponential), porosity, intermolecular interactions. acs.org
Metal-Organic Frameworks (MOFs)Solvothermal SynthesisPyridine-based diimide ligands, metal ionsPorosity, surface area, framework catenation. stmarytx.edu

Research on Corrosion Inhibition Mechanisms by Pyridine Derivatives

Pyridine and its derivatives are widely recognized for their ability to inhibit the corrosion of various metals and alloys in aqueous environments. researchgate.net The fundamental mechanism of their protective action involves the adsorption of the pyridine molecules onto the metal surface, forming a barrier that prevents contact with corrosive agents. researchgate.netresearchgate.net

The effectiveness of a pyridine derivative as a corrosion inhibitor is strongly influenced by its molecular structure. researchgate.net The nitrogen atom in the pyridine ring has a lone pair of electrons that can coordinate with vacant d-orbitals of the metal, forming a stable bond. The presence of other heteroatoms, such as the sulfur in the thioether group of 4-(2-(Phenylthio)ethyl)pyridine, can further enhance this bonding. Substituents on the pyridine ring also play a critical role; electron-donating groups increase the electron density on the nitrogen atom, strengthening the bond to the metal surface and leading to superior inhibition efficiency. researchgate.net

The adsorption process can involve either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). The formation of a protective layer is often described by adsorption isotherms, such as the Langmuir model, which relates the surface coverage to the concentration of the inhibitor in the solution. researchgate.net The position of substituents is also important, with derivatives substituted at the second and/or sixth positions often showing high efficiency due to the formation of stable chelating complexes with the metal. researchgate.net

Mechanistic Pharmacological and Biological Research Applications

Enzyme Inhibition Studies: Methodologies and Mechanistic Insights

Research into the enzyme-inhibiting potential of a novel compound like 4-(2-(Phenylthio)ethyl)pyridine would typically begin with broad screening assays, followed by more detailed mechanistic studies.

To identify and characterize enzyme targets of this compound, researchers would employ a variety of in vitro enzymatic assays. These assays are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the potential inhibitor.

A common starting point is high-throughput screening (HTS), where the compound is tested against a large panel of enzymes to identify any inhibitory activity. Methodologies for these assays are diverse and depend on the specific enzyme being studied. They often rely on spectrophotometric, fluorometric, or luminescent readouts that correlate with enzyme activity. For example, a fluorometric assay might use a non-fluorescent substrate that becomes fluorescent upon enzymatic conversion. A decrease in fluorescence in the presence of the test compound would indicate inhibition.

Once a potential target is identified, more detailed kinetic studies are performed. These assays involve measuring the initial reaction velocity at various substrate and inhibitor concentrations. The data from these experiments are then used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Common In Vitro Enzymatic Assay Methodologies

Assay TypePrincipleTypical Readout
Spectrophotometric Measures the change in absorbance of a substrate or product.Change in optical density (OD)
Fluorometric Measures the change in fluorescence of a substrate or product.Change in fluorescence intensity
Luminometric Measures the light produced by a chemical reaction.Light emission (luminescence)
Radiometric Measures the incorporation of a radiolabeled substrate into a product.Radioactivity count
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of an inhibitor to an enzyme.Heat flow
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of an inhibitor to an immobilized enzyme.Resonance units (RU)

Following the determination of inhibitory potency, studies would focus on elucidating the mechanism of inhibition. This involves understanding how the inhibitor interacts with the enzyme. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be determined by observing that the inhibition can be overcome by increasing the substrate concentration. Lineweaver-Burk plots of kinetic data would show an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition results in a decrease in both Vₘₐₓ and Kₘ.

To visualize the binding mode at an atomic level, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could be employed. These methods can provide a three-dimensional structure of the enzyme in complex with the inhibitor, revealing the specific amino acid residues involved in the interaction.

Anti-infective Research Modalities: Cellular and Biochemical Mechanisms

Given the known anti-infective properties of many pyridine (B92270) derivatives, investigating this compound as a potential antimicrobial agent would be a logical research direction.

A primary step in anti-infective research is to determine if the compound can inhibit the growth of a pathogen in a cellular context. This is typically done through whole-cell screening assays. For Mycobacterium tuberculosis, a slow-growing and pathogenic bacterium, these screens are often performed using either a non-pathogenic surrogate strain (like Mycobacterium smegmatis) or the virulent H37Rv strain under appropriate biosafety conditions. Growth inhibition is typically measured by optical density, fluorescence (using a fluorescent reporter strain), or by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

Once whole-cell activity is established, identifying the cellular target is a critical next step. One approach is to generate resistant mutants by exposing the pathogen to sub-lethal concentrations of the compound. The genomes of these resistant mutants are then sequenced to identify mutations in specific genes, which often encode the drug's target or a protein involved in its mechanism of action.

Another powerful technique for target engagement is the cellular thermal shift assay (CETSA). This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with the compound and then quantifying the amount of soluble protein, it is possible to identify which proteins are stabilized by the compound, thus revealing its direct targets.

Understanding the mechanism of action involves elucidating how the inhibition of the identified target leads to the death of the pathogen. For example, if the target of this compound in Mycobacterium tuberculosis was identified as the mycolic acid transporter MmpL3, subsequent studies would investigate the downstream effects of this inhibition. MmpL3 is essential for transporting mycolic acids, which are crucial components of the mycobacterial cell wall.

Biochemical assays could be used to confirm the direct inhibition of MmpL3's transport function. For instance, an assay could measure the transport of a labeled mycolic acid precursor across a membrane containing MmpL3. Inhibition of this transport by the compound would provide direct evidence for its mechanism of action. Further studies might involve electron microscopy to observe structural changes in the bacterial cell wall or metabolomic analyses to detect the accumulation of mycolic acid precursors within the cell.

Receptor Agonist/Antagonist Studies: Ligand-Receptor Interactions

The structural features of this compound, particularly the pyridine ring which is a common pharmacophore in many receptor ligands, suggest that it could potentially interact with various receptors.

To investigate this, a broad panel of receptor binding assays would be performed. These are typically competitive binding assays where the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured. A high affinity for a particular receptor would be indicated by a low inhibition constant (Kᵢ).

Once a lead receptor interaction is identified, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays measure the downstream signaling events that are triggered by receptor activation, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.

Table 2: Methodologies for Receptor Agonist/Antagonist Studies

Assay TypePrincipleDetermines
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor.Binding affinity (Kᵢ)
Calcium Mobilization Assay Measures changes in intracellular calcium levels upon receptor activation.Agonist or antagonist activity (for Gq-coupled receptors)
cAMP Assay Measures changes in intracellular cyclic AMP levels.Agonist or antagonist activity (for Gs or Gi-coupled receptors)
Reporter Gene Assay Measures the expression of a reporter gene linked to a receptor-activated signaling pathway.Agonist or antagonist activity

Mechanistic Analysis of Receptor Activation or Inhibition

Understanding the precise mechanism by which a compound activates or inhibits a receptor is a primary goal of pharmacological research. Due to challenges in obtaining high-resolution structural data of receptors in various states, the mechanism of action is often investigated indirectly through hypothesis-driven models. nih.gov These mechanistic models can be broadly categorized into thermodynamic frameworks, which analyze macroscopic experimental data, and structural models that link microscopic conformational changes to kinetic and equilibrium constants. nih.gov The interaction between a ligand and a receptor is a dynamic process involving both the ligand inducing a conformational change in the receptor and the receptor selecting a pre-existing conformation of the ligand (conformational induction and selection). nih.gov

A detailed mechanistic analysis of a related compound, 4-mercaptoethyl-pyridine (MEP), and its interaction with the IgG Fc fragment was performed using molecular dynamics simulations. nih.gov This study elucidated the specific forces driving the binding and the mechanism of its pH-dependent dissociation. At a neutral pH, the binding is primarily stabilized by hydrophobic interactions and hydrogen bonds involving the ligand's pyridine ring. nih.gov However, at a low (acidic) pH, the pyridine ring becomes protonated. This change in ionization state introduces a strong electrostatic repulsion between the positively charged ligand and the protein surface, causing the ligand to detach from its binding site. nih.gov This provides a clear structural mechanism for the inhibition of the ligand-receptor interaction controlled by an external factor.

Investigations into Other Biological Activities: Biochemical Pathway Modulation

Elucidation of Biochemical Pathways Affected by Compound Interaction

Research has extended to understanding how phenylthio-pyridine derivatives modulate specific biochemical pathways. A study focusing on a series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, which are structurally related to this compound, identified them as potent inhibitors of the α-glucosidase enzyme. nih.gov

The inhibition of α-glucosidase is a clinically important mechanism for the management of type 2 diabetes mellitus. nih.gov This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these pyridine derivatives can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. In this research, several of the synthesized analogs demonstrated inhibitory activity that was many times greater than that of acarbose, a standard drug used for this purpose. nih.gov This finding highlights the potential for this class of compounds to interact with and modulate key enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR) Methodologies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This knowledge is then used to guide the design of more potent and selective molecules.

Rational Design and Synthesis of Analogs for SAR Probing

A key methodology in SAR is the rational design and synthesis of a series of analogs where specific parts of the molecule are systematically modified. The study of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles as α-glucosidase inhibitors is a clear example of this approach. nih.gov Researchers synthesized a library of 28 distinct analogs to systematically probe how different substituents on the aryl ring affected the compound's ability to inhibit the enzyme. nih.gov

Similarly, SAR studies on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, designed as inhibitors of the FOXM1 protein, showed that altering the electronic properties of substituents on the phenyl ring had a profound effect on biological activity. nih.gov This demonstrates that a rational, iterative process of design, synthesis, and biological testing is crucial for optimizing the therapeutic potential of a lead compound. nih.govumn.edu

In Silico Approaches for SAR Profiling and Lead Optimization

In recent years, in silico (computational) methods have become indispensable for accelerating SAR studies and lead optimization in a cost-effective and high-throughput manner. nih.gov These approaches can predict the properties of molecules before they are synthesized, saving time and resources.

For pyridine-thioether type compounds, several in silico techniques have been applied:

Molecular Docking: This method was used to predict the binding modes of 2-amino-4-aryl-6-(phenylthio)pyridine derivatives within the active site of the α-glucosidase enzyme, providing insights into the molecular basis of their inhibitory activity. nih.gov It was also employed to identify the binding pocket for 4-mercaptoethyl-pyridine on the IgG Fc fragment. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This technique was used to analyze the stability of the 4-mercaptoethyl-pyridine-IgG complex and to elucidate the pH-dependent mechanism of its dissociation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure with changes in biological activity. For a series of 4-Arylthio-3-Iodopyridine-2(1H)-one analogs with anti-HIV activity, both 2D and 3D-QSAR models were developed to identify the key structural descriptors necessary for high potency. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A five-feature pharmacophore model was generated for anti-HIV pyridine analogs to guide the design of new, potentially more effective inhibitors. nih.gov

Table 2: Application of In Silico Methodologies for Pyridine-Thioether Analogs

In Silico Method Purpose Compound Series Studied Citation
Molecular Docking Predict binding mode and interactions. 2-amino-4-aryl-6-(phenylthio)pyridines nih.gov
Molecular Dynamics Analyze complex stability and interaction mechanism. 4-mercaptoethyl-pyridine (MEP) nih.gov
QSAR Correlate chemical structure with biological activity. 4-Arylthio-3-Iodopyridine-2(1H)-ones nih.gov

| Pharmacophore Modeling | Identify essential 3D features for activity. | 4-Arylthio-3-Iodopyridine-2(1H)-ones | nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-mercaptoethyl-pyridine (MEP)
2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles
N-Phenylthieno[2,3-b]pyridine-2-carboxamide
4-Arylthio-3-Iodopyridine-2(1H)-one

Future Research Directions and Emerging Frontiers

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For 4-(2-(Phenylthio)ethyl)pyridine, future research will likely prioritize the creation of sustainable and atom-economical synthetic routes. This includes the exploration of novel catalytic systems that minimize waste and energy consumption. One promising avenue is the use of greener, heterogeneous catalysts for the synthesis of pyridine (B92270) derivatives. researchgate.net Additionally, developing single-step, convergent procedures can provide rapid and predictable access to highly substituted pyridines, reducing the need for isolating intermediates. acs.org The exploration of transition-metal-free and base-promoted one-pot syntheses also presents a viable strategy for creating pyridine derivatives with high chemoselectivity. mdpi.com Such advancements aim to make the production of this compound more cost-effective and environmentally benign.

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques offer a window into the real-time dynamics of chemical reactions. solubilityofthings.comuni-rostock.de For the synthesis of this compound, which can involve the thia-Michael addition, in situ methods like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable. nih.govacs.orgresearchgate.net These techniques allow for the direct observation of reactants, intermediates, and products as the reaction progresses, providing critical insights into reaction kinetics and pathways. researchgate.netyoutube.com For instance, Raman microscopy has been utilized for the ratiometric analysis of reversible thia-Michael reactions. rsc.org Such detailed mechanistic information is essential for improving reaction efficiency and discovering novel reactivity patterns. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Exploration of Novel Biological Targets and Therapeutic Pathways

Pyridine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous therapeutic agents. nih.govnih.govnih.gov The unique structure of this compound, featuring a pyridine ring linked to a phenylthio group, makes it a candidate for exploring novel biological activities. ontosight.ai Future research is expected to involve screening this compound and its analogs against a wide array of biological targets to identify new therapeutic applications. researchgate.netnih.govnih.gov Pyridine derivatives have shown potential in a variety of areas, including as antimicrobial, antiviral, and anticancer agents. ontosight.aimdpi.comnih.gov The exploration of new pyridine-based drugs is an active area of research, with a focus on understanding their structure-activity relationships to design more potent and selective therapeutic agents. nih.govnih.govacs.org

Interdisciplinary Research Integrating Organic Chemistry, Computational Science, and Biology

The complexity of modern scientific challenges necessitates a collaborative approach. The future advancement of research on this compound will greatly benefit from interdisciplinary efforts that bring together organic chemists, computational scientists, and biologists. ucsb.edufrontiersin.orgillinois.edu Such collaborations create a synergistic environment where synthetic innovations are guided by computational predictions, and biological evaluations provide feedback for further design and synthesis. acs.org This integrated approach, where different disciplines communicate and collaborate effectively, is essential for tackling complex problems and accelerating the translation of basic research into practical applications, from new materials to novel therapeutics. frontiersin.orgacs.orgnih.gov

Interactive Data Table: Key Research Areas and Techniques

Research DirectionKey Focus AreasRelevant Techniques & Approaches
Sustainable Synthesis Green catalysts, atom economy, one-pot reactionsHeterogeneous catalysis researchgate.net, Convergent synthesis acs.org, Base-promoted synthesis mdpi.com
Mechanistic Studies Reaction kinetics, intermediate identificationIn situ FTIR acs.org, In situ NMR researchgate.net, Raman microscopy rsc.org
Computational Design Property prediction, virtual screeningMachine learning rsc.orgresearchgate.net, Artificial intelligence specialchem.comeurekalert.org
Biological Exploration Novel therapeutic targets, structure-activity relationshipsHigh-throughput screening, Molecular docking nih.gov, Bioactivity assays acs.org
Interdisciplinary Research Collaborative projects, integrated workflowsCombined computational and experimental studies acs.org, Multi-disciplinary team science ucsb.edufrontiersin.org

Q & A

Q. What are the recommended safety precautions and handling protocols for 4-(2-(Phenylthio)ethyl)pyridine in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use local exhaust ventilation and sealed systems to minimize inhalation exposure. Ensure access to emergency eyewash stations and safety showers .
  • Personal Protective Equipment (PPE):
    • Respiratory: Dust masks compliant with JIS T 8151 for particulate filtration .
    • Gloves: Chemical-resistant gloves (e.g., nitrile) meeting JIS T 8116 standards .
    • Eye Protection: Safety goggles or face shields compliant with JIS T 8147 .
  • Storage: Store in airtight, light-resistant glass containers at room temperature in well-ventilated areas. Avoid proximity to strong oxidizers (e.g., peroxides, chlorates) .
  • Spill Management: Contain spills using inert absorbents (e.g., sand) and collect in sealed containers. Avoid water to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions?

Methodological Answer:

  • Synthetic Routes:
    • Thioether Formation: React pyridine derivatives with phenylthiol groups under nucleophilic substitution conditions. For example, use 2-chloroethylpyridine with sodium phenylthiolate in anhydrous solvents like THF or DMF .
    • Patent-Based Synthesis: Adapt methods from US4394509, which describes synthesizing 2-[(phenylthio)ethyl]pyridine derivatives via stepwise alkylation and thiolation .
  • Optimization Tips:
    • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.
    • Monitor reaction progress via TLC or HPLC to ensure completion before purification.
    • Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What are the key physical and chemical properties of this compound that influence experimental design?

Methodological Answer:

  • Physical Properties:
    • Melting Point: Analogous compounds (e.g., 4-(2-Phenylethyl)pyridine) exhibit melting points of 69–70°C, suggesting similar thermal stability .
    • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Confirm via shake-flask testing .
  • Reactivity:
    • Oxidation Sensitivity: The phenylthio group is prone to oxidation. Avoid strong oxidizers (e.g., HNO₃, KMnO₄) and store under inert gases .
    • Thermal Stability: Decomposition risks at high temperatures (>150°C). Use controlled heating (oil baths) with temperature monitoring .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound with oxidizing agents be resolved experimentally?

Methodological Answer:

  • Controlled Reactivity Studies:
    • Differential Scanning Calorimetry (DSC): Analyze exothermic peaks to identify decomposition thresholds with oxidizers like H₂O₂ or O₃ .
    • Gas Chromatography-Mass Spectrometry (GC-MS): Characterize gaseous byproducts (e.g., SO₂) during oxidation to infer reaction pathways .
    • Kinetic Analysis: Use pseudo-first-order kinetics under varying oxidizer concentrations to model reaction rates and identify catalysts/inhibitors .
  • Contradiction Resolution: Cross-validate results with computational methods (DFT calculations) to predict thermodynamic feasibility of proposed reactions .

Q. What methodologies are recommended for analyzing the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) at 1 mL/min. Compare retention times against standards .
    • Elemental Analysis: Verify C, H, N, S content to confirm stoichiometry (theoretical: C₃H₃NS).
  • Structural Confirmation:
    • NMR Spectroscopy:
  • ¹H NMR: Look for pyridine ring protons (δ 7.2–8.5 ppm) and ethylthioether chain signals (δ 2.5–3.5 ppm) .
  • ¹³C NMR: Confirm phenylthio (δ 125–140 ppm) and pyridine (δ 145–155 ppm) carbons .
    • High-Resolution Mass Spectrometry (HRMS): Match exact mass (e.g., m/z 231.0582 for C₁₃H₁₃NS) to theoretical values .

Q. In pharmacological studies, what in vitro assays are suitable for assessing the biological activity of this compound derivatives?

Methodological Answer:

  • Target Identification:
    • Receptor Binding Assays: Screen against GPCRs or ion channels (e.g., serotonin receptors) using radioligand displacement (³H-labeled antagonists) .
  • Activity Profiling:
    • Enzyme Inhibition: Test against cyclooxygenase (COX) or phosphodiesterases (PDEs) using fluorometric substrates (e.g., COX-2 Inhibitor Screening Kit) .
    • Anti-Inflammatory Models: Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
  • Cytotoxicity:
    • MTT Assay: Evaluate IC₅₀ values in human cell lines (e.g., HEK293) to establish therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.